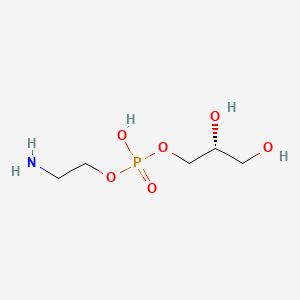

L-alpha-Glycerophosphorylethanolamine

Übersicht

Beschreibung

sn-Glycero-3-Phosphoethanolamin: ist ein Glycerophospholipid, das durch einen Ethanolaminester der Glycerophosphat-Säure gekennzeichnet ist. Es ist ein kegelförmiges Lipid, das die Membrankrümmung beeinflussen kann, wenn es in biologische Membranen eingebaut wird . Diese Verbindung ist ein Hauptbestandteil des Phospholipidpools in vielen Geweben, wie z. B. Leber und Gehirn, und ist das häufigste Glycerophospholipid in den meisten Bakterien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von sn-Glycero-3-Phosphoethanolamin in Säugetieren kann verschiedenen Wegen folgen. Nebenwege umfassen die Acylierung von Monoacyl-Glycerophosphoethanolamin durch Lyso-Phosphatidylethanolamin-Acyltransferase und eine Basenaustauschreaktion zwischen Glycerophospho-Serin und Ethanolamin .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für sn-Glycero-3-Phosphoethanolamin umfassen chemische und enzymatische Ansätze. Chemische Methoden umfassen die Verwendung von Natriummethoxid in Chloroform und Methanol, gefolgt von der Reinigung durch Flash-Säulenchromatographie . Enzymatische Methoden umfassen die Verwendung spezifischer Enzyme, um die Bildung von sn-Glycero-3-Phosphoethanolamin aus seinen Vorläufern zu katalysieren .

Wissenschaftliche Forschungsanwendungen

sn-Glycero-3-Phosphoethanolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Vorläufer für die Synthese anderer Glycerophospholipide verwendet . In der Biologie spielt es eine entscheidende Rolle bei der Membranstruktur und -funktion, beeinflusst die Membrankrümmung und -fluidität . In der Medizin wird es bei der Entwicklung von lipidbasierten Arzneimittel-Abgabesystemen verwendet, z. B. Lipid-Nanopartikeln für die mRNA-Abgabe . In der Industrie wird es bei der Herstellung von Lebensmittelzusatzstoffen und kognitiven Enhancern verwendet .

Wirkmechanismus

Der Wirkmechanismus von sn-Glycero-3-Phosphoethanolamin beinhaltet seine Einarbeitung in biologische Membranen, wo es die Membrankrümmung und -fluidität beeinflusst . Es ist auch ein Vorläufer für Glycerophosphocholin über den Phosphatidylethanolamin-N-Methyltransferase-Weg, wo es dreimal methyliert wird, um Glycerophosphocholin zu ergeben . Zusätzlich ist es ein Vorläufer für Anandamid, einen Endocannabinoid-Neurotransmitter .

Wirkmechanismus

Target of Action

L-alpha-Glycerophosphorylethanolamine is a medication indicated as an adjunct therapy in the maintenance of cognitive function in the elderly .

Mode of Action

It is known that it plays a role in cognitive function, suggesting that it may interact with targets in the brain to enhance cognitive performance .

Biochemical Pathways

It has been suggested that it may influence receptor-mediated production of inositol phosphate and potassium-induced calcium mobilization .

Result of Action

It is indicated as an adjunct therapy in the maintenance of cognitive function in the elderly, suggesting that it may have neuroprotective or neuroenhancing effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, environmental pollution, and gut microbiome have been shown to influence the onset and progression of diseases . .

Biochemische Analyse

Biochemical Properties

L-alpha-Glycerophosphorylethanolamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with trimeric G alpha proteins and HRAS, where it hydrolyzes fatty acids from S-acylated cysteine residues . These interactions are essential for its function in cellular processes and its therapeutic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate NF-κB and MAPK signaling pathways, leading to increased expression of pro-inflammatory effectors such as CXCL13 and TIMP-1 in human coronary artery endothelial cells . These effects highlight its potential impact on cellular function and its therapeutic relevance.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be metabolized into trimethylamine N-oxide, a pro-atherosclerotic agent, indicating its role in the progression of atherosclerosis . Additionally, it alters the gut microbiota composition, which further influences its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can lead to changes in gut microbiota and inflammation over time, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it has been observed to increase the risk of stroke and promote atherosclerosis in hyperlipidemic mice . These findings suggest that careful dosage management is essential to avoid adverse effects while maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized into trimethylamine N-oxide, which is associated with atherosclerosis . This compound also interacts with enzymes such as choline trimethylamine-lyase, which plays a role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its function and therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It may undergo post-translational modifications that direct it to particular organelles, influencing its role in cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sn-glycero-3-phosphoethanolamine in mammals can follow different pathways. Minor pathways include the acylation of monoacyl-glycerophosphoethanolamine by lyso-phosphatidylethanolamine-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .

Industrial Production Methods: Industrial production methods for sn-glycero-3-phosphoethanolamine involve chemical and enzymatic approaches. Chemical methods include the use of sodium methoxide in chloroform and methanol, followed by purification through flash column chromatography . Enzymatic methods involve the use of specific enzymes to catalyze the formation of sn-glycero-3-phosphoethanolamine from its precursors .

Analyse Chemischer Reaktionen

Arten von Reaktionen: sn-Glycero-3-Phosphoethanolamin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die Fettsäureketten, die an das Glycerin-Rückgrat gebunden sind, oder die Ethanolamin-Kopfgruppe verändern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriummethoxid, Chloroform und Methanol für die chemische Synthese . Enzymatische Reaktionen können spezifische Enzyme wie Lyso-Phosphatidylethanolamin-Acyltransferase beinhalten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Glycerophosphoethanolamine mit unterschiedlichen Fettsäureketten oder Kopfgruppen. Diese Modifikationen können die physikalischen und chemischen Eigenschaften der Verbindung verändern, wodurch sie für verschiedene Anwendungen geeignet ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die sn-Glycero-3-Phosphoethanolamin ähneln, gehören Phosphatidylcholin, Phosphatidylinositol und Phosphatidylserin . Diese Verbindungen sind ebenfalls Glycerophospholipide mit unterschiedlichen Kopfgruppen, die an das Glycerophosphat-Rückgrat gebunden sind.

Einzigartigkeit: sn-Glycero-3-Phosphoethanolamin ist aufgrund seiner Ethanolamin-Kopfgruppe einzigartig, die ihm im Vergleich zu anderen Glycerophospholipiden einzigartige physikalische und chemische Eigenschaften verleiht . Seine Fähigkeit, die Membrankrümmung und -fluidität zu beeinflussen, macht es besonders wichtig in biologischen Membranen .

Eigenschaften

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

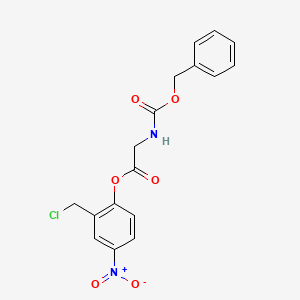

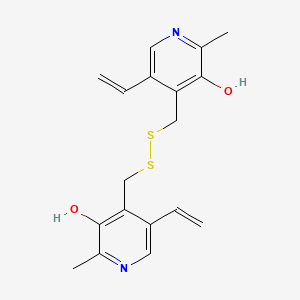

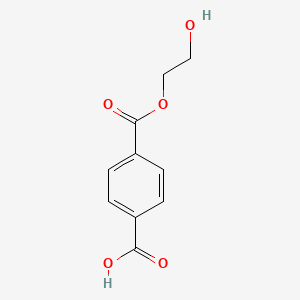

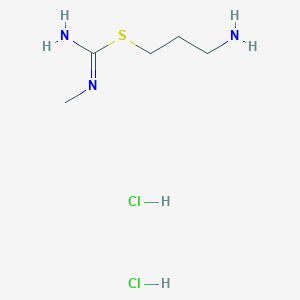

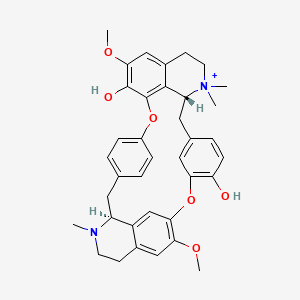

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.